6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Description
Properties
IUPAC Name |
6,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-4-6-19(7-5-12)11-15-10-17(20)21-18-14(3)8-13(2)9-16(15)18/h8-10,12H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTLAQPYRXAGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322824 | |
| Record name | 6,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896594-06-2 | |
| Record name | 6,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the condensation of 6,8-dimethylchromen-2-one with 4-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethylchromen-2-one: Lacks the piperidine moiety but shares the chromen-2-one core structure.
4-[(4-Methylpiperidin-1-yl)methyl]chromen-2-one: Similar structure but without the dimethyl groups on the chromen-2-one ring.
Uniqueness
6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is unique due to the presence of both dimethyl groups on the chromen-2-one ring and the 4-methylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the chromen-2-one class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 285.387 g/mol. The compound features a chromenone core with methyl groups at the 6th and 8th positions and a piperidinylmethyl substituent at the 4th position, which may influence its biological interactions.
1. Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. Flow cytometry analyses demonstrated that these compounds can accelerate apoptosis in MCF cell lines, suggesting potential use in cancer therapy .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6,8-Dimethyl... | MCF (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |
2. Anti-inflammatory Effects
Chromene derivatives are known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). For example, related compounds have shown COX inhibition rates of up to 85% at concentrations of 10 μM . This suggests that this compound may also possess similar anti-inflammatory capabilities.
The biological activity of this compound likely involves multiple mechanisms:
- Receptor Interaction : The piperidine moiety may enhance binding affinity to various receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and tumor progression.
- Apoptotic Pathways : Induction of apoptosis through modulation of Bcl-2 family proteins or caspases may be a key mechanism in its anticancer activity.
Case Studies
Several case studies highlight the therapeutic potential of chromenone derivatives:
- Study on MCF Cell Lines : A recent study demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis in breast cancer cells .
- Inflammation Models : In animal models of inflammation, related compounds showed reduced edema and inflammatory cytokine levels, indicating potential use for inflammatory diseases.
Q & A
Basic: What synthetic methodologies are commonly employed for 6,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one?
Answer:
The synthesis typically involves multi-step reactions, leveraging the active methyl groups on the chromenone core. For example:
- Condensation reactions : Reacting 6,8-dimethylchromen-4-one derivatives with 4-methylpiperidine derivatives via Mannich or nucleophilic substitution reactions to introduce the piperidinylmethyl group .
- Functionalization : Modifying substituents using reagents like thionyl chloride (for cyclization) or hydrazines (for heterocycle formation), as demonstrated in analogous chromenone syntheses .
- Purification : Column chromatography or recrystallization (e.g., acetonitrile) to isolate the target compound .
Basic: How is this compound characterized structurally?
Answer:
Key techniques include:
- X-ray crystallography : Refinement using SHELXL for precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : 1H and 13C NMR (e.g., in CDCl3) to confirm substituent positions and stereochemistry, referencing shifts from similar chromenones (δ ~6.3–8.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution GC-MS or LC-MS to verify molecular weight and fragmentation patterns .
Basic: What biological activities are associated with this compound?
Answer:
While direct studies are limited, structurally related chromenones exhibit:
- Antimicrobial activity : Screened via agar diffusion assays against Gram-positive/negative bacteria .
- Anticancer potential : Evaluated using MTT assays on tumor cell lines (e.g., IC50 values for cytotoxicity) .
- Enzyme inhibition : Molecular docking studies to assess interactions with targets like kinases or proteases .
Advanced: How can synthetic yields be optimized for this compound?
Answer:
- Reagent selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous systems .
- Temperature control : Maintain <60°C during condensation to prevent side reactions (e.g., oxidation of the piperidine moiety) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in analogous syntheses .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Orthogonal assays : Cross-validate results using enzymatic assays (e.g., fluorescence-based) and cell-based viability tests to rule out false positives .
- Purity verification : Employ HPLC (>95% purity) to eliminate confounding effects from impurities .
- Computational modeling : Density Functional Theory (DFT) studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified piperidine (e.g., replacing methyl with ethyl) or chromenone substituents (e.g., halogenation at C-6) to assess impact on bioactivity .
- Pharmacophore mapping : Use Mercury software to analyze crystallographic data and identify key interaction motifs (e.g., hydrogen-bond acceptors) .
- QSAR models : Develop regression models linking physicochemical properties (logP, polar surface area) to activity data .
Advanced: What computational tools are suitable for studying its interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over time .
- ADMET prediction : SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability) .
Advanced: How are crystal packing and polymorphism analyzed for this compound?
Answer:
- Mercury Materials Module : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and compare packing motifs across crystal forms .
- SHELXL refinement : Resolve disorder in piperidine or methyl groups using PART commands .
- Thermal analysis : DSC/TGA to identify polymorphic transitions .
Basic: What safety precautions are recommended during handling?
Answer:
- PPE : Gloves and goggles to avoid skin/eye contact, as piperidine derivatives can irritate mucous membranes .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- First aid : Immediate rinsing with water for skin/eye exposure, followed by medical consultation .
Advanced: How is stability under varying pH/temperature conditions assessed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
